molecular formula C10H12N2O4 B14853059 5-Amino-2-(2-ethoxy-2-oxoethyl)isonicotinic acid

5-Amino-2-(2-ethoxy-2-oxoethyl)isonicotinic acid

Cat. No.: B14853059
M. Wt: 224.21 g/mol
InChI Key: IPYNDIUJEJSXTM-UHFFFAOYSA-N
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Description

5-Amino-2-(2-ethoxy-2-oxoethyl)isonicotinic acid is an organic compound that belongs to the class of isonicotinic acids It is characterized by the presence of an amino group at the 5-position and an ethoxy-oxoethyl group at the 2-position of the isonicotinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(2-ethoxy-2-oxoethyl)isonicotinic acid typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 2-amino-4-methylpyridine, followed by acetylation, oxidation, and ester exchange reactions . The reaction conditions often include the use of solvents such as acetone or tetrahydrofuran, and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(2-ethoxy-2-oxoethyl)isonicotinic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group in the ethoxy-oxoethyl moiety can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce alcohol derivatives.

Scientific Research Applications

5-Amino-2-(2-ethoxy-2-oxoethyl)isonicotinic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Amino-2-(2-ethoxy-2-oxoethyl)isonicotinic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ethoxy-oxoethyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-2-(2-ethoxy-2-oxoethyl)isonicotinic acid is unique due to the presence of both an amino group and an ethoxy-oxoethyl group, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in a wider range of chemical reactions and interactions compared to its analogs.

Properties

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

IUPAC Name

5-amino-2-(2-ethoxy-2-oxoethyl)pyridine-4-carboxylic acid

InChI

InChI=1S/C10H12N2O4/c1-2-16-9(13)4-6-3-7(10(14)15)8(11)5-12-6/h3,5H,2,4,11H2,1H3,(H,14,15)

InChI Key

IPYNDIUJEJSXTM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=N1)N)C(=O)O

Origin of Product

United States

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